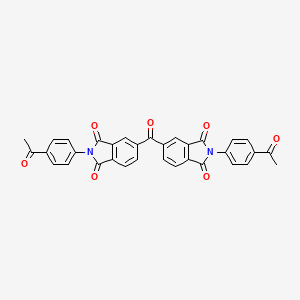![molecular formula C16H13NO3 B11538944 2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11538944.png)
2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione is a complex organic compound featuring an indene backbone with a hydroxy group and a methyl(phenyl)amino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions One common method starts with the preparation of the indene core, which can be synthesized via the cyclization of suitable precursors
Cyclization Reaction: The indene core can be synthesized from a precursor such as 2-bromo-1-phenylethanone through a cyclization reaction using a base like potassium tert-butoxide.
Amination: The methyl(phenyl)amino group can be introduced via a nucleophilic substitution reaction using methylamine and phenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring and the amino group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the hydroxy and amino groups allows for interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in materials science.
作用機序
The mechanism of action of 2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the amino group can participate in ionic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-hydroxy-1H-indene-1,3(2H)-dione: Lacks the methyl(phenyl)amino group, making it less versatile in terms of chemical reactivity.
2-amino-1H-indene-1,3(2H)-dione: Lacks the hydroxy group, which affects its hydrogen bonding capabilities.
2-hydroxy-2-[ethyl(phenyl)amino]-1H-indene-1,3(2H)-dione: Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione is unique due to the presence of both hydroxy and methyl(phenyl)amino groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
2-hydroxy-2-(N-methylanilino)indene-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-17(11-7-3-2-4-8-11)16(20)14(18)12-9-5-6-10-13(12)15(16)19/h2-10,20H,1H3 |
InChIキー |
UHTIGHUCPGBSBE-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11538871.png)


![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11538888.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538902.png)
![4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11538908.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538910.png)

![2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11538918.png)
![2-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11538921.png)
![5,5'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11538938.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11538939.png)
![2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B11538950.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B11538957.png)
